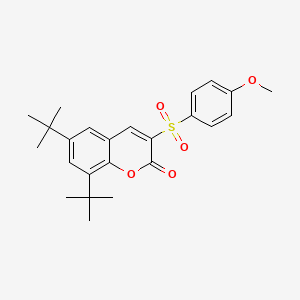

![molecular formula C12H6ClFN2S B2704566 4-Chloro-6-(4-fluorophenyl)thieno[3,2-d]pyrimidine CAS No. 681260-56-0](/img/structure/B2704566.png)

4-Chloro-6-(4-fluorophenyl)thieno[3,2-d]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

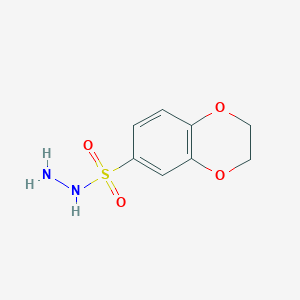

“4-Chloro-6-(4-fluorophenyl)thieno[3,2-d]pyrimidine” is a chemical compound with the molecular weight of 265.72 . It is a thienopyrimidine derivative, which is a class of compounds known for their various biological activities .

Synthesis Analysis

The synthesis of thienopyrimidine derivatives, including “4-Chloro-6-(4-fluorophenyl)thieno[3,2-d]pyrimidine”, involves several key reactions. One of the methods includes a Pd-catalyzed carbonylation reaction to generate thienopyrimidine and a chemoselective Pt/V/C-catalyzed nitro group reduction .Molecular Structure Analysis

The molecular structure of “4-Chloro-6-(4-fluorophenyl)thieno[3,2-d]pyrimidine” can be represented by the InChI code:1S/C12H7ClFN2S/c13-12-11-9 (15-6-16-12)5-10 (17-11)7-1-3-8 (14)4-2-7/h1-6,17H . This indicates that the compound contains 12 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 2 nitrogen atoms, and 1 sulfur atom. Physical And Chemical Properties Analysis

The compound “4-Chloro-6-(4-fluorophenyl)thieno[3,2-d]pyrimidine” has a molecular weight of 265.72 . It is recommended to be stored at a temperature between 28°C .Aplicaciones Científicas De Investigación

Molecular Structure Analysis

The compound 4-Chloro-6-(4-fluorophenyl)thieno[3,2-d]pyrimidine has been studied for its molecular structure characteristics. In a related study, the dihedral angle and conformation of a similar thieno[3,2-d]pyrimidine derivative were analyzed, indicating the importance of structural analysis in understanding the properties of these compounds (Wen-jing Li, Rong-Yun Li, Wen‐Qin Wang, Ying Zhong, 2007).

Synthesis and Derivative Formation

The synthesis of various substituted thieno[3,2-d]pyrimidines has been a subject of research, highlighting the versatility and potential applications of this chemical structure in various fields (R. More, J. Chandra, S. L. Nargund, L. G. Nargund, 2013). The creation of novel derivatives, such as arylloxypyrido and 4-phenylamino derivatives, has been explored, showcasing the adaptability of this compound in synthesizing various bioactive molecules (Bao Wen-yan, 2010).

Biological Activities

The thieno[3,2-d]pyrimidine derivatives are known for their wide range of biological activities. Studies have shown that modifications in the thieno[3,2-d]pyrimidine heterocyclic ring enhance its antimicrobial and anti-inflammatory activities (M. Tolba, A. K. Kamal El‐Dean, Mostafa Ahmed, R. Hassanien, 2018). Additionally, these compounds have shown promising activities in the treatment of psychosis, memory impairment, and drug abuse (Yang-Heon Song, 2007).

Pharmaceutical Relevance

In pharmaceutical research, thieno[3,2-d]pyrimidine derivatives have been explored for their potential in addressing various health conditions. For instance, their antitumor and radioprotective activities have been a subject of investigation, suggesting their potential use in cancer therapy (S. Alqasoumi, F. Ragab, A. Alafeefy, M. Galal, M. Ghorab, 2009).

Chemical Synthesis Techniques

Advanced synthesis techniques, such as microwave-assisted routes, have been employed to develop various thieno[3,2-d]pyrimidine derivatives. These methods highlight the efficiency and innovation in synthesizing such compounds, which is crucial for pharmaceutical and other applications (Mailavaram Raghu Prasad, D. Pran Kishore, 2007).

Safety And Hazards

Direcciones Futuras

Thienopyrimidine derivatives, including “4-Chloro-6-(4-fluorophenyl)thieno[3,2-d]pyrimidine”, hold promise in medicinal chemistry due to their various biological activities . Future research could focus on exploring their potential applications, optimizing their synthesis methods, and investigating their mechanisms of action in more detail.

Propiedades

IUPAC Name |

4-chloro-6-(4-fluorophenyl)thieno[3,2-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6ClFN2S/c13-12-11-9(15-6-16-12)5-10(17-11)7-1-3-8(14)4-2-7/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSSSOQOZLIFXNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC3=C(S2)C(=NC=N3)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6ClFN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-6-(4-fluorophenyl)thieno[3,2-d]pyrimidine | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

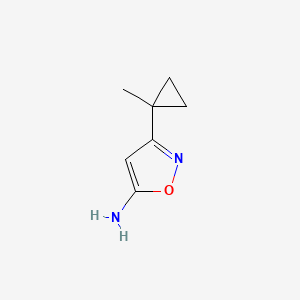

![Ethyl 2-[4-(methylamino)-3-nitrobenzenesulfonamido]acetate](/img/structure/B2704484.png)

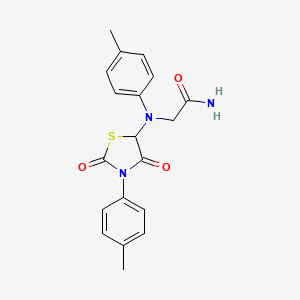

![4-({[5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine](/img/structure/B2704487.png)

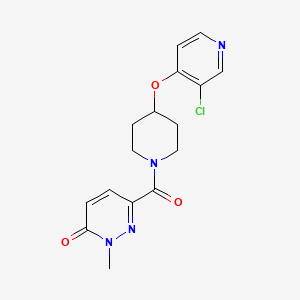

![4-(2-Chlorophenyl)-5-methyl-2-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]-1H-imidazole](/img/structure/B2704492.png)

![5-((4-Benzylpiperazin-1-yl)(4-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2704495.png)

![3,5-dimethoxy-N-{3-[1-(2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2704496.png)

![5-methyl-7-(4-(2-phenoxypropanoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2704497.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(methylthio)benzamide](/img/structure/B2704500.png)

![3-[(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]-N-phenylpiperidine-1-carboxamide](/img/structure/B2704501.png)

![Ethyl 3-(4-fluorophenyl)-5-(2-(naphthalen-2-yloxy)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2704502.png)